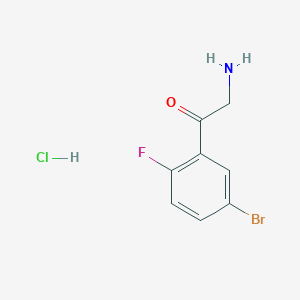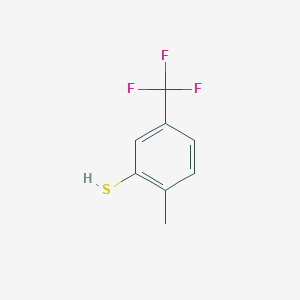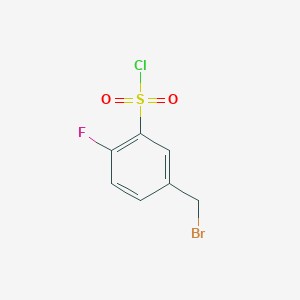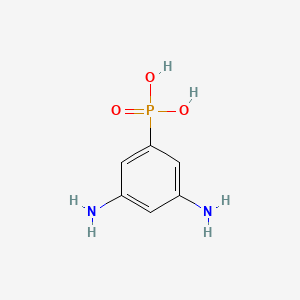
(3,5-Diaminophenyl)phosphonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3,5-Diaminophenyl)phosphonic acid is an organophosphorus compound with the molecular formula C6H9N2O3P. It is characterized by the presence of two amino groups attached to a phenyl ring, which is further bonded to a phosphonic acid group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3,5-Diaminophenyl)phosphonic acid can be achieved through several methods. One common approach involves the reaction of 3,5-diaminophenol with phosphorous acid under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion .
Another method involves the use of dialkyl phosphonates, which undergo dealkylation in the presence of bromotrimethylsilane followed by hydrolysis to yield the desired phosphonic acid . This method is favored for its high yield and mild reaction conditions.
Industrial Production Methods
Industrial production of this compound often employs the McKenna procedure, which involves the dealkylation of dialkyl phosphonates using bromotrimethylsilane followed by methanolysis . This method is scalable and provides a consistent product quality, making it suitable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
(3,5-Diaminophenyl)phosphonic acid undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro groups under specific conditions.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The phosphonic acid group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include nitro derivatives, reduced amines, and various substituted phosphonic acids .
Applications De Recherche Scientifique
(3,5-Diaminophenyl)phosphonic acid has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of (3,5-Diaminophenyl)phosphonic acid involves its interaction with specific molecular targets. In biological systems, it can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalysis . The compound can also interfere with metabolic pathways by altering the availability of key intermediates .
Comparaison Avec Des Composés Similaires
Similar Compounds
Phosphorous acid: Similar in structure but lacks the amino groups.
Aminophosphonic acids: Compounds with similar functional groups but different substitution patterns on the phenyl ring.
Uniqueness
(3,5-Diaminophenyl)phosphonic acid is unique due to the presence of both amino and phosphonic acid groups on the same molecule. This dual functionality allows it to participate in a wider range of chemical reactions and makes it a versatile compound for various applications .
Propriétés
Formule moléculaire |
C6H9N2O3P |
|---|---|
Poids moléculaire |
188.12 g/mol |
Nom IUPAC |
(3,5-diaminophenyl)phosphonic acid |
InChI |
InChI=1S/C6H9N2O3P/c7-4-1-5(8)3-6(2-4)12(9,10)11/h1-3H,7-8H2,(H2,9,10,11) |
Clé InChI |
QNQJJLBMJAULEI-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C=C1N)P(=O)(O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


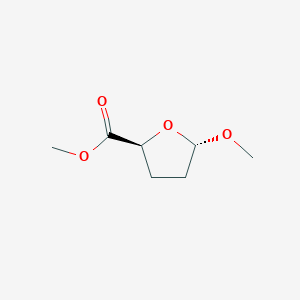
![[2-(1-Benzyloxy-1H-pyrazol-4-yl)-phenyl]-carbamic acid tert-butyl ester](/img/structure/B12863555.png)
![12-bromo-4,6-dichloro-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene](/img/structure/B12863559.png)
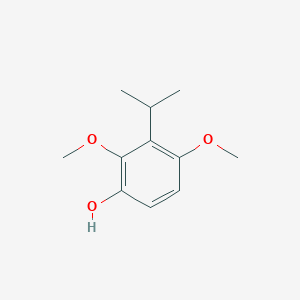
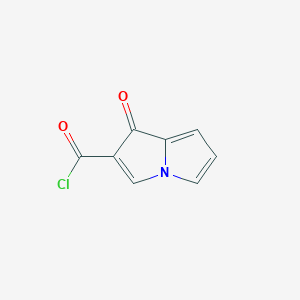
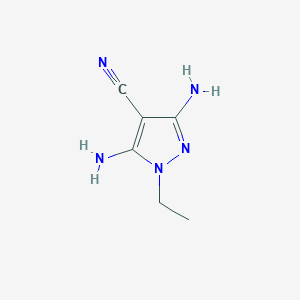
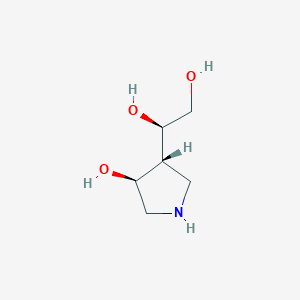

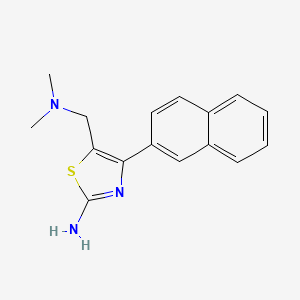
![6-Methoxy-3-methylisoxazolo[4,5-c]pyridine](/img/structure/B12863613.png)
